Tyk2-IN-2

Description

Structure

3D Structure

Properties

IUPAC Name |

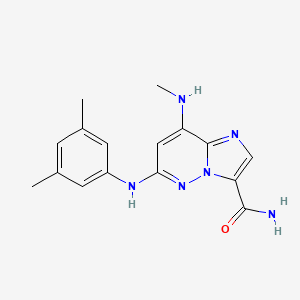

6-(3,5-dimethylanilino)-8-(methylamino)imidazo[1,2-b]pyridazine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N6O/c1-9-4-10(2)6-11(5-9)20-14-7-12(18-3)16-19-8-13(15(17)23)22(16)21-14/h4-8,18H,1-3H3,(H2,17,23)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNVFFECYFQEWTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC2=NN3C(=CN=C3C(=C2)NC)C(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tyk2-IN-2: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the mechanism of action of Tyk2-IN-2, a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2). This guide details its inhibitory profile, the relevant signaling pathways, and the experimental methodologies used to characterize its activity.

Introduction to Tyk2 Signaling

Tyrosine Kinase 2 (Tyk2) is an intracellular, non-receptor tyrosine kinase belonging to the Janus kinase (JAK) family.[1] It plays a pivotal role in the signal transduction of various cytokines crucial for immune regulation.[1] Tyk2 associates with the cytoplasmic domains of cytokine receptors for key immunomodulatory cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs).[1][2][3][4] Upon cytokine binding and receptor dimerization, Tyk2 is activated and proceeds to phosphorylate downstream Signal Transducer and Activator of Transcription (STAT) proteins.[2][5] These activated STATs then translocate to the nucleus to modulate the expression of genes involved in immune cell differentiation, activation, and survival.[1][2] Due to its central role in mediating pro-inflammatory signals, Tyk2 is a significant therapeutic target for a range of autoimmune and inflammatory diseases.[1][2]

Mechanism of Action of this compound

This compound is a potent and selective inhibitor that targets the pseudokinase (JH2) domain of Tyk2.[6] This allosteric inhibition mechanism is distinct from traditional ATP-competitive inhibitors that target the active kinase (JH1) domain.[1] By binding to the JH2 domain, this compound stabilizes an inactive conformation of the Tyk2 protein, thereby preventing its activation and downstream signaling.[7]

Signaling Pathway Inhibition

This compound effectively blocks the signaling cascades initiated by cytokines that rely on Tyk2 for signal transduction. Specifically, it has been shown to inhibit the pathways activated by IL-23 and IFNα.[6] The inhibition of these pathways leads to a reduction in the phosphorylation of downstream STAT proteins and subsequent down-regulation of inflammatory gene expression.

Quantitative Inhibitory Profile

The inhibitory activity of this compound has been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data.

| Target/Pathway | Assay Type | IC50 |

| Tyk2 JH2 Domain | Biochemical | 7 nM |

| IL-23 Signaling | Cellular | 0.1 µM |

| IFNα Signaling | Cellular | 0.05 µM |

| Phosphodiesterase 4 (PDE4) | Biochemical | 62 nM |

| Data sourced from MedchemExpress.[6] |

Experimental Protocols

The following sections detail the likely methodologies employed to determine the inhibitory profile of this compound.

Biochemical Kinase Assay (Tyk2 JH2 Domain Binding)

This assay is designed to measure the direct binding affinity of an inhibitor to the isolated Tyk2 JH2 pseudokinase domain. A common method is a competitive binding assay using fluorescence polarization (FP).

Principle: A fluorescently labeled probe that binds to the Tyk2 JH2 domain is used. In the absence of a competitive inhibitor, the probe bound to the larger Tyk2 protein tumbles slowly in solution, resulting in a high FP signal. When an unlabeled inhibitor (this compound) is introduced, it competes with the probe for binding to Tyk2 JH2. This displacement of the probe results in it tumbling more rapidly, leading to a decrease in the FP signal. The IC50 is determined by measuring the concentration of the inhibitor required to displace 50% of the fluorescent probe.

Workflow:

Cellular Signaling Assays (IL-23 and IFNα)

These assays are performed in whole cells to determine the functional consequence of Tyk2 inhibition on a specific cytokine signaling pathway. A common approach is to measure the phosphorylation of a downstream STAT protein.

Principle: A cell line responsive to the cytokine of interest (e.g., IL-23 or IFNα) is pre-treated with varying concentrations of this compound. The cells are then stimulated with the cytokine to activate the signaling pathway. Following stimulation, the cells are lysed, and the level of phosphorylated STAT (pSTAT) is quantified, typically by Western blot or a plate-based immunoassay (e.g., ELISA). The IC50 is the concentration of the inhibitor that reduces the cytokine-induced pSTAT level by 50%.

Detailed Steps:

-

Cell Culture: Culture a relevant human cell line (e.g., peripheral blood mononuclear cells or a specific T-cell line) to a suitable density.

-

Compound Treatment: Pre-incubate the cells with a serial dilution of this compound for a specified period (e.g., 1-2 hours).

-

Cytokine Stimulation: Add the specific cytokine (IL-23 or IFNα) to the cell culture and incubate for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

-

Cell Lysis: Harvest and lyse the cells to extract total protein.

-

pSTAT Quantification:

-

Western Blot: Separate protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated form of the relevant STAT protein (e.g., pSTAT3 for IL-23, pSTAT1/2 for IFNα) and total STAT as a loading control.

-

ELISA: Use a sandwich ELISA kit with a capture antibody for total STAT and a detection antibody for the phosphorylated form.

-

-

Data Analysis: Quantify the pSTAT signal for each inhibitor concentration. Normalize the data to the vehicle-treated control and plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Off-Target Activity

This compound has been shown to inhibit phosphodiesterase 4 (PDE4) with an IC50 of 62 nM.[6] This off-target activity should be considered when interpreting experimental results and evaluating the overall pharmacological profile of the compound.

Conclusion

This compound is a potent and selective allosteric inhibitor of Tyk2 that functions by binding to the JH2 pseudokinase domain. It effectively blocks the downstream signaling of key pro-inflammatory cytokines, including IL-23 and IFNα, making it a valuable tool for studying Tyk2 biology and a potential starting point for the development of therapeutics for autoimmune and inflammatory diseases. The quantitative data and experimental protocols provided in this guide offer a comprehensive understanding of its mechanism of action for researchers and drug development professionals.

References

- 1. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]

- 2. revvity.com [revvity.com]

- 3. The Role of TYK2 in Immunology [learnabouttyk2.com]

- 4. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]

- 5. bms.com [bms.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Synthesis of Tyk2-IN-2: A Selective Allosteric Inhibitor of TYK2

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and synthesis of Tyk2-IN-2, a potent and selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2). By targeting the pseudokinase (JH2) domain, this compound represents a promising approach for the treatment of various autoimmune and inflammatory diseases. This document details the scientific rationale, discovery workflow, chemical synthesis, and key experimental protocols utilized in the development of this compound.

Introduction to TYK2 and Its Role in Disease

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases, which also includes JAK1, JAK2, and JAK3. These enzymes are critical components of intracellular signaling pathways initiated by a wide array of cytokines and growth factors. TYK2 plays a crucial role in mediating the signaling of pro-inflammatory cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFN).[1] Dysregulation of these cytokine pathways is implicated in the pathogenesis of numerous autoimmune diseases, including psoriasis, lupus, and inflammatory bowel disease.

The selective inhibition of TYK2 over other JAK family members is a key therapeutic strategy to mitigate potential side effects associated with broader JAK inhibition. The structural divergence of the pseudokinase (JH2) domain among JAKs offers an opportunity for the development of highly selective allosteric inhibitors.

The TYK2 Signaling Pathway

The signaling cascade initiated by cytokines that rely on TYK2 involves the activation of Signal Transducer and Activator of Transcription (STAT) proteins. Upon cytokine binding to their cognate receptors, TYK2 and its partner JAKs are brought into close proximity, leading to their trans-phosphorylation and activation. The activated JAKs then phosphorylate the cytoplasmic tails of the cytokine receptors, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression.

Figure 1: Simplified TYK2 signaling pathway.

Discovery of this compound

The discovery of this compound stemmed from a focused effort to identify potent and selective inhibitors of the TYK2 pseudokinase (JH2) domain. This strategy aimed to achieve superior selectivity over other JAK family members by avoiding the highly conserved ATP-binding site in the catalytic (JH1) domain.

The general workflow for the discovery of a selective TYK2 JH2 inhibitor like this compound is outlined below:

Figure 2: Discovery workflow for a selective TYK2 JH2 inhibitor.

A high-throughput screening campaign targeting the TYK2 JH2 domain identified the imidazo[1,2-b]pyridazine scaffold as a promising starting point.[1] Subsequent structure-activity relationship (SAR) studies focused on iterative modifications of this core to enhance potency and selectivity. An off-target liability, phosphodiesterase 4 (PDE4), was identified and addressed through structure-based design, analyzing co-crystal structures of ligands bound to both TYK2 JH2 and PDE4 to guide modifications that improved the selectivity profile.[1] This optimization process led to the discovery of this compound (also referred to as Compound 18 in some literature).[2]

Quantitative Data Summary

The following table summarizes the key in vitro potency data for this compound.

| Target/Assay | IC50 | Reference |

| TYK2 JH2 Binding | 7 nM | [2] |

| IL-23-induced Signaling | 0.1 µM | [2] |

| IFNα-induced Signaling | 0.05 µM | [2] |

| Phosphodiesterase 4 (PDE4) | 62 nM | [2] |

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from commercially available materials. The core imidazo[1,2-b]pyridazine scaffold is constructed, followed by the introduction of the side chains through coupling reactions. A plausible synthetic route based on the patent literature for related imidazopyridazine compounds is depicted below.

Figure 3: General synthetic route for this compound.

Note: The specific reagents and reaction conditions are detailed in the patent literature (WO 2017087590 A1) and may require specialized laboratory equipment and expertise.

Experimental Protocols

The characterization of this compound involved a series of biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.

TYK2 JH2 Binding Assay

-

Principle: This assay measures the ability of a test compound to displace a fluorescently labeled probe from the TYK2 JH2 domain. The change in fluorescence polarization is proportional to the amount of displaced probe.

-

Methodology:

-

Recombinant human TYK2 JH2 domain is incubated with a fluorescently labeled probe (e.g., JH2 probe 1).

-

Serial dilutions of this compound are added to the mixture.

-

The reaction is incubated to reach equilibrium.

-

Fluorescence polarization is measured using a microplate reader.

-

IC50 values are calculated from the dose-response curves.

-

Cellular Assays for IL-23 and IFNα Signaling

-

Principle: These assays assess the ability of this compound to inhibit the downstream signaling induced by IL-23 or IFNα in a cellular context. The phosphorylation of STAT proteins is a common readout.

-

Methodology (General):

-

A suitable human cell line (e.g., Kit225 T-cells) is seeded in microplates.

-

Cells are pre-incubated with serial dilutions of this compound.

-

Cells are stimulated with a specific cytokine (IL-23 or IFNα).

-

After a defined incubation period, cells are lysed.

-

The levels of phosphorylated STATs (e.g., pSTAT1, pSTAT3, or pSTAT4) are quantified using methods such as ELISA, Western Blot, or flow cytometry.

-

IC50 values are determined by analyzing the inhibition of STAT phosphorylation as a function of inhibitor concentration.

-

PDE4 Enzyme Assay

-

Principle: This assay measures the inhibitory activity of this compound against the phosphodiesterase 4 enzyme.

-

Methodology:

-

Recombinant human PDE4 enzyme is used.

-

The assay measures the conversion of a fluorescently labeled cAMP substrate to AMP.

-

This compound is incubated with the enzyme and substrate.

-

The reaction is stopped, and the product is quantified by measuring the fluorescence.

-

IC50 values are calculated from the dose-response curves.

-

Conclusion

This compound is a potent and selective allosteric inhibitor of TYK2 that targets the JH2 pseudokinase domain. Its discovery was guided by a structure-based design approach to optimize potency and selectivity, particularly against the off-target PDE4. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the field of immunology and drug discovery. The unique mechanism of action of this compound highlights the potential of targeting pseudokinase domains to achieve highly selective kinase inhibition for the treatment of autoimmune and inflammatory diseases.

References

Tyk2-IN-2: A Comprehensive Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyk2-IN-2 is a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] Tyk2 plays a crucial role in the signaling pathways of several key cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs).[2][3][4] These cytokines are integral to both innate and adaptive immunity and are implicated in the pathophysiology of numerous inflammatory and autoimmune diseases.[2][3] Consequently, the selective inhibition of Tyk2 presents a promising therapeutic strategy for these conditions. This technical guide provides an in-depth overview of the chemical properties, structure, and biological activity of this compound, along with detailed experimental protocols and a visualization of its role in key signaling pathways.

Chemical Properties and Structure

This compound is a small molecule inhibitor with the chemical formula C16H18N6O.[5][6] Its systematic IUPAC name is 6-(3,5-dimethylanilino)-8-(methylamino)imidazo[1,2-b]pyridazine-3-carboxamide.[6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C16H18N6O | [5][6] |

| Molecular Weight | 310.35 g/mol | [5][6] |

| CAS Number | 2098466-94-3 | [5] |

| IUPAC Name | 6-(3,5-dimethylanilino)-8-(methylamino)imidazo[1,2-b]pyridazine-3-carboxamide | [6] |

| Canonical SMILES | CNC1=CC(NC2=CC(C)=CC(C)=C2)=NN3C1=NC=C3C(N)=O | [2] |

| Solubility | DMSO: ≥ 25 mg/mL (80.55 mM) | [2][5] |

Structural Information

The chemical structure of this compound features an imidazo[1,2-b]pyridazine core. A co-crystal structure of this compound bound to the pseudokinase (JH2) domain of Tyk2 has been elucidated, revealing key interactions that contribute to its inhibitory activity.[7] These interactions include hydrogen bonds between the methylamine at the C8 position and the N1 of the imidazopyridazine core with the hinge region of the JH2 domain (specifically with Val690).[7] Additionally, the amide oxygen at the C3 position forms hydrogen bonds with Lys642 and, via a bridging water molecule, with the hinge carbonyl of Glu688.[7]

Biological Activity and Mechanism of Action

This compound is a selective inhibitor of the Tyk2 JH2 domain, which allosterically regulates the catalytic activity of the JH1 kinase domain.[1] By binding to the JH2 domain, this compound stabilizes an inactive conformation of the enzyme, thereby blocking downstream signaling.

Inhibitory Activity

The inhibitory potency of this compound against its primary target and related signaling pathways, as well as an off-target activity, is summarized below.

| Target/Pathway | IC50 | Reference |

| Tyk2 JH2 | 7 nM | [5][7] |

| IL-23 stimulated signaling | 0.1 µM | [5][7] |

| IFNα stimulated signaling | 0.05 µM | [5][7] |

| Phosphodiesterase 4 (PDE4) | 62 nM | [7] |

Signaling Pathways Modulated by this compound

Tyk2 is a critical component of the JAK-STAT signaling pathway for several cytokines. This compound, by inhibiting Tyk2, effectively blocks these signaling cascades.

IL-12 Signaling Pathway

Interleukin-12 (IL-12) signals through a receptor complex composed of IL-12Rβ1 and IL-12Rβ2 subunits.[3] Upon IL-12 binding, the associated kinases, Tyk2 and JAK2, are activated.[3][8][9] This leads to the phosphorylation of STAT4, which then dimerizes and translocates to the nucleus to regulate gene expression, promoting the differentiation of T helper 1 (Th1) cells.[3][4][5]

IL-23 Signaling Pathway

The IL-23 receptor consists of the IL-12Rβ1 subunit and the unique IL-23R subunit.[3] Ligand binding activates the associated Tyk2 and JAK2 kinases, leading to the phosphorylation of STAT3 and, to a lesser extent, STAT4.[3][6][10] Phosphorylated STATs form dimers that translocate to the nucleus and induce the expression of genes associated with the development and function of T helper 17 (Th17) cells.[4]

Type I IFN Signaling Pathway

Type I interferons (IFN-α and IFN-β) signal through a heterodimeric receptor composed of IFNAR1 and IFNAR2 subunits.[11][12] Upon ligand binding, the receptor-associated kinases, Tyk2 and JAK1, are activated.[11][12] This leads to the phosphorylation of STAT1 and STAT2, which then form a heterodimer.[11][12] This dimer associates with IRF9 to form the ISGF3 complex, which translocates to the nucleus and binds to interferon-stimulated response elements (ISREs) to drive the expression of interferon-stimulated genes (ISGs).[11]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

Tyk2 JH2 Domain Binding Assay (Fluorescence Polarization)

This assay is designed to screen for small molecules that displace a fluorescently labeled probe from the JH2 domain of Tyk2.

Materials:

-

Purified recombinant human Tyk2 JH2 domain

-

Fluorescently labeled JH2 probe 1

-

JH2 Binding Buffer

-

This compound or other test compounds

-

DMSO

-

384-well black, low-volume microplates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a 10X stock solution of this compound or test compounds in an appropriate solvent (e.g., DMSO).

-

Create a dilution series of the test compounds. The final DMSO concentration in the assay should not exceed 1%.

-

In a 384-well plate, add JH2 Binding Buffer to all wells.

-

Add the diluted test compounds to the appropriate wells. For control wells, add the same volume of solvent.

-

Add the purified Tyk2 JH2 domain to all wells except the "no enzyme" control.

-

Add the fluorescently labeled JH2 probe 1 to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

Measure the fluorescence polarization on a plate reader.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

IL-23-Induced STAT3 Phosphorylation Assay (Flow Cytometry)

This assay measures the ability of this compound to inhibit the phosphorylation of STAT3 in response to IL-23 stimulation in primary human T cells.

Materials:

-

Peripheral blood mononuclear cells (PBMCs)

-

Recombinant human IL-23

-

This compound

-

Fixation/Permeabilization buffers

-

Fluorochrome-conjugated antibodies against CD4, and phosphorylated STAT3 (pSTAT3)

-

Flow cytometer

Procedure:

-

Isolate PBMCs from healthy donor blood.

-

Culture the PBMCs for a specified period (e.g., 24-48 hours).

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for a defined time (e.g., 1-2 hours).

-

Stimulate the cells with recombinant human IL-23 for a short period (e.g., 15-30 minutes).

-

Fix and permeabilize the cells according to the manufacturer's protocol.

-

Stain the cells with fluorochrome-conjugated antibodies against CD4 and pSTAT3.

-

Acquire the data on a flow cytometer.

-

Analyze the data by gating on the CD4+ T cell population and quantifying the percentage of pSTAT3-positive cells or the mean fluorescence intensity of pSTAT3.

-

Calculate the IC50 value by plotting the percentage of inhibition of STAT3 phosphorylation against the inhibitor concentration.

IFNα-Induced STAT1 Phosphorylation Assay (Western Blot)

This assay assesses the inhibitory effect of this compound on IFNα-induced STAT1 phosphorylation in a suitable cell line.

Materials:

-

A cell line responsive to IFNα (e.g., HeLa or Daudi cells)

-

Recombinant human IFNα

-

This compound

-

Cell lysis buffer

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies against phosphorylated STAT1 (pSTAT1) and total STAT1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate the cells and allow them to adhere overnight.

-

Pre-treat the cells with different concentrations of this compound or vehicle for 1-2 hours.

-

Stimulate the cells with IFNα for 15-30 minutes.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane.

-

Block the membrane and then incubate with the primary antibody against pSTAT1.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total STAT1 to confirm equal loading.

-

Quantify the band intensities and calculate the ratio of pSTAT1 to total STAT1. The IC50 is determined from the dose-response curve.

PDE4 Activity Assay (Fluorescence Polarization)

This biochemical assay measures the direct inhibitory effect of this compound on the enzymatic activity of phosphodiesterase 4 (PDE4).

Materials:

-

Recombinant human PDE4 enzyme

-

Fluorescently labeled cAMP substrate

-

Assay buffer

-

This compound

-

384-well microplates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the PDE4 enzyme to all wells except the "no enzyme" control.

-

Add the diluted this compound or vehicle to the appropriate wells.

-

Initiate the reaction by adding the fluorescently labeled cAMP substrate to all wells.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.

-

Stop the reaction (if necessary, depending on the assay kit).

-

Measure the fluorescence polarization.

-

Calculate the percentage of PDE4 activity inhibition for each concentration of this compound.

-

Determine the IC50 value from the resulting dose-response curve.

X-ray Crystallography of this compound in Complex with Tyk2 JH2 Domain

This protocol outlines the general steps for determining the co-crystal structure of this compound with the Tyk2 JH2 domain.

Workflow:

Procedure:

-

Protein Expression and Purification: Express the human Tyk2 JH2 domain in a suitable expression system (e.g., E. coli or insect cells) and purify it to homogeneity using chromatographic techniques.

-

Complex Formation: Incubate the purified Tyk2 JH2 domain with an excess of this compound to ensure saturation of the binding site.

-

Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using vapor diffusion methods (sitting or hanging drop) to identify initial crystallization hits. Optimize these conditions to obtain diffraction-quality crystals.

-

Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known homologous structure as a search model. Refine the atomic model against the experimental data.

-

Structural Analysis: Analyze the final refined structure to identify the binding mode of this compound and the specific interactions with the Tyk2 JH2 domain.

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of the Tyk2 pseudokinase domain. Its ability to block the signaling of key pro-inflammatory cytokines such as IL-12, IL-23, and Type I IFNs makes it a valuable research tool for investigating the roles of these pathways in health and disease. The detailed chemical, structural, and biological information, along with the experimental protocols provided in this guide, will aid researchers in further exploring the therapeutic potential of Tyk2 inhibition.

References

- 1. What are the therapeutic candidates targeting TYK2? [synapse.patsnap.com]

- 2. TYK2 Tyrosine Kinase 2 Pathway [immunologypathways.com]

- 3. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Role of TYK2 in Immunology [learnabouttyk2.com]

- 5. Interleukin 12 induces tyrosine phosphorylation and activation of STAT4 in human lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reactome | STAT3, STAT4 are phosphorylated by p-JAK2, p-TYK2 in IL23:IL23 receptor [reactome.org]

- 7. Reactome | STAT4 is phosphorylated by p-JAK2 and/or p-Y-TYK2 after IL12:IL12R interaction [reactome.org]

- 8. pnas.org [pnas.org]

- 9. Requirement for distinct Janus kinases and STAT proteins in T cell proliferation versus IFN-gamma production following IL-12 stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Decoding IL-23 Signaling Cascade for New Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. embopress.org [embopress.org]

- 12. STAT2 phosphorylation and signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Binding Affinity and Kinetics of Tyk2-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Tyk2-IN-2, a potent and selective allosteric inhibitor of Tyrosine Kinase 2 (TYK2). This document details its binding affinity, the experimental methodologies used for its characterization, and the broader context of the TYK2 signaling pathway.

Introduction to TYK2 and this compound

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. It plays a crucial role in the signaling pathways of key cytokines, including interleukin-12 (IL-12), interleukin-23 (IL-23), and Type I interferons (IFNs).[1][2][3] These signaling cascades are integral to both innate and adaptive immunity, and their dysregulation is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases.[4][5]

This compound is a small molecule inhibitor that selectively targets the pseudokinase domain (JH2) of TYK2.[6] This allosteric mode of inhibition provides a high degree of selectivity over other JAK family members, which is a significant advantage in minimizing off-target effects.[7] By binding to the JH2 domain, this compound stabilizes an inactive conformation of the enzyme, thereby preventing the downstream signaling events.

Quantitative Binding Data for this compound

The binding affinity of this compound has been characterized using various biochemical and cellular assays. The following table summarizes the key quantitative data available for this inhibitor.

| Target/Pathway | Assay Type | Parameter | Value | Reference |

| TYK2 JH2 Domain | Biochemical Binding Assay | IC50 | 7 nM | [6] |

| IL-23 Signaling | Cellular Assay | IC50 | 0.1 µM | [6] |

| IFNα Signaling | Cellular Assay | IC50 | 0.05 µM | [6] |

| PDE4 | Biochemical Assay | IC50 | 62 nM | [6] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Binding Kinetics of Allosteric TYK2 Inhibitors

While specific kinetic parameters such as the association rate constant (k_on_), dissociation rate constant (k_off_), and residence time for this compound are not publicly available, the determination of these values is crucial for a comprehensive understanding of its mechanism of action and for predicting its in vivo efficacy. Techniques such as Surface Plasmon Resonance (SPR) are commonly employed to measure the binding kinetics of small molecule inhibitors to their protein targets.

TYK2 Signaling Pathway

TYK2 is a critical mediator of cytokine signaling. Upon cytokine binding to its receptor, TYK2, in partnership with another JAK family member (e.g., JAK1 or JAK2), becomes activated through trans-phosphorylation. The activated JAKs then phosphorylate the cytokine receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses.

Experimental Protocols

TYK2 JH2 Domain Binding Assay (Fluorescence Polarization)

This biochemical assay is designed to screen for and characterize small molecules that bind to the TYK2 pseudokinase (JH2) domain by measuring the displacement of a fluorescently labeled probe.

Materials:

-

Recombinant human TYK2 JH2 domain

-

Fluorescently labeled probe (e.g., JH2 probe 1)

-

Assay Buffer

-

This compound or other test compounds

-

384-well black microplate

-

Microplate reader capable of measuring fluorescence polarization

Protocol:

-

Reagent Preparation:

-

Thaw all reagents on ice.

-

Prepare a serial dilution of this compound in the assay buffer.

-

Dilute the recombinant TYK2 JH2 protein to the desired concentration in the assay buffer.

-

Dilute the fluorescent probe to the desired concentration in the assay buffer.

-

-

Assay Procedure:

-

Add the diluted this compound or control (vehicle) to the wells of the 384-well plate.

-

Add the diluted TYK2 JH2 protein to all wells except the "blank" (no protein) control.

-

Add the diluted fluorescent probe to all wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), protected from light.

-

-

Data Acquisition:

-

Measure the fluorescence polarization of each well using a microplate reader.

-

-

Data Analysis:

-

The decrease in fluorescence polarization is proportional to the displacement of the fluorescent probe by the test compound.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Cellular Phospho-TYK2 Assay (Homogeneous Time-Resolved Fluorescence - HTRF)

This cellular assay measures the inhibitory effect of a compound on the phosphorylation of TYK2 in a cellular context, providing a functional readout of target engagement.

Materials:

-

Human cell line expressing TYK2 (e.g., HEL 92.1.7)

-

Cell culture medium and supplements

-

This compound or other test compounds

-

Cytokine stimulant (e.g., IFNα)

-

Cell lysis buffer

-

HTRF detection reagents (e.g., anti-phospho-TYK2 antibody labeled with a donor fluorophore and an anti-total-TYK2 antibody labeled with an acceptor fluorophore)

-

384-well low volume white microplate

-

HTRF-compatible microplate reader

Protocol:

-

Cell Culture and Treatment:

-

Culture the cells in a 96-well plate until they reach the desired confluence.

-

Treat the cells with a serial dilution of this compound or control for a specified period.

-

Stimulate the cells with a cytokine (e.g., IFNα) to induce TYK2 phosphorylation.

-

-

Cell Lysis:

-

Remove the cell culture medium.

-

Add lysis buffer to each well and incubate at room temperature with gentle shaking to lyse the cells.

-

-

HTRF Detection:

-

Transfer the cell lysates to a 384-well low volume white microplate.

-

Add the HTRF detection reagents (antibody mix) to each well.

-

Incubate the plate at room temperature for a specified time (e.g., overnight), protected from light.

-

-

Data Acquisition:

-

Read the HTRF signal on a compatible microplate reader, measuring the fluorescence emission at two different wavelengths.

-

-

Data Analysis:

-

Calculate the HTRF ratio (acceptor signal / donor signal).

-

The decrease in the HTRF ratio is proportional to the inhibition of TYK2 phosphorylation.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Conclusion

This compound is a potent and selective allosteric inhibitor of TYK2 that targets the JH2 pseudokinase domain. The quantitative data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals working on the characterization of TYK2 inhibitors. Further investigation into the binding kinetics of this compound will provide a more complete understanding of its pharmacological profile and its potential as a therapeutic agent for autoimmune and inflammatory diseases.

References

- 1. Identification and characterization of TYK2 pseudokinase domain stabilizers that allosterically inhibit TYK2 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways [frontiersin.org]

- 5. Structural and Functional Characterization of the JH2 Pseudokinase Domain of JAK Family Tyrosine Kinase 2 (TYK2) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

Selectivity Profile of Tyk2-IN-2 Against JAK Family Kinases: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the selectivity profile of Tyk2-IN-2, a representative potent and selective allosteric inhibitor of Tyrosine Kinase 2 (Tyk2). This compound targets the pseudokinase (JH2) domain of Tyk2, conferring exceptional selectivity over other members of the Janus kinase (JAK) family—JAK1, JAK2, and JAK3. This document summarizes the quantitative inhibitory activity of this compound, outlines the experimental methodologies used to determine its selectivity, and provides visual representations of the relevant signaling pathways and experimental workflows. The high selectivity of this compound for Tyk2 presents a promising therapeutic strategy for various immune-mediated inflammatory diseases by minimizing off-target effects associated with broader JAK inhibition.

Note: Data for "this compound" is represented by the well-characterized, selective Tyk2 inhibitor, Deucravacitinib, due to the lack of publicly available information on a compound with the specific designation "this compound." Deucravacitinib's mechanism of binding to the Tyk2 pseudokinase domain and its resulting high selectivity make it an appropriate surrogate for this technical analysis.

Introduction to Tyk2 and the JAK-STAT Pathway

The Janus kinase (JAK) family, comprising Tyk2, JAK1, JAK2, and JAK3, are intracellular tyrosine kinases that play a pivotal role in cytokine signaling.[1] These kinases are essential for the signal transduction from various cytokine receptors to the nucleus, primarily through the JAK-STAT (Signal Transducer and Activator of Transcription) pathway. This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and immune responses.[2]

Cytokine binding to its receptor induces receptor dimerization, which in turn brings the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate the intracellular domain of the cytokine receptor, creating docking sites for STAT proteins. Upon recruitment, STATs are phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and subsequent modulation of gene transcription.[1]

Tyk2 is critically involved in the signaling of key cytokines such as Interleukin-12 (IL-12), IL-23, and Type I Interferons (IFNs).[3][4] Dysregulation of these cytokine pathways is implicated in the pathophysiology of numerous autoimmune and inflammatory disorders. Consequently, selective inhibition of Tyk2 is a highly attractive therapeutic strategy. Unlike pan-JAK or less selective JAK inhibitors, a highly selective Tyk2 inhibitor has the potential to offer a more targeted therapeutic effect with an improved safety profile by avoiding the inhibition of other JAK kinases that are involved in a broader range of biological processes.[5]

Quantitative Selectivity Profile of this compound

The selectivity of this compound was evaluated in both biochemical and cell-based assays to determine its inhibitory potency against all four members of the JAK family. The results demonstrate that this compound is a highly potent and selective inhibitor of Tyk2.

Biochemical Assay Data

In a biochemical probe displacement assay, this compound shows exceptional potency for Tyk2 with an IC50 of 0.2 nM. In stark contrast, its activity against the kinase domains of JAK1, JAK2, and JAK3 is negligible, with IC50 values exceeding 10,000 nM.[5] This demonstrates a remarkable selectivity of over 50,000-fold for Tyk2 in a purified enzyme system.

| Kinase | Assay Type | IC50 (nM) | Fold Selectivity vs. Tyk2 |

| Tyk2 | Probe Displacement | 0.2 | - |

| JAK1 | Probe Displacement | >10,000 | >50,000 |

| JAK2 | Probe Displacement | >10,000 | >50,000 |

| JAK3 | Probe Displacement | >10,000 | >50,000 |

In Vitro Whole Blood Assay Data

To assess the functional selectivity of this compound in a more physiologically relevant context, in vitro whole blood assays were conducted. These assays measure the inhibition of cytokine-induced STAT phosphorylation, which is a direct downstream consequence of JAK activation. This compound potently inhibited Tyk2-mediated signaling with an IC50 of 19 nM. In contrast, much higher concentrations were required to inhibit JAK1/3 and JAK2/2 signaling pathways, with IC50 values of 1646 nM and >10,000 nM, respectively.[5] This translates to a selectivity of approximately 87-fold for Tyk2 over JAK1/3 and over 526-fold for Tyk2 over JAK2/2 in a cellular environment.[5]

| Pathway (Kinase Dimer) | Cytokine Stimulant (Measured Endpoint) | IC50 (nM) | Fold Selectivity vs. Tyk2 |

| Tyk2/JAK2 | IL-12 (IFN-γ production) | 19 | - |

| JAK1/JAK3 | IL-2 (pSTAT5) | 1646 | ~87 |

| JAK2/JAK2 | TPO (pSTAT3) | >10,000 | >526 |

Experimental Protocols

Biochemical Kinase Assay: Homogeneous Time-Resolved Fluorescence (HTRF) Probe Displacement

The biochemical potency of this compound against the JAK family kinases was determined using a homogeneous time-resolved fluorescence (HTRF) binding assay that measures the displacement of a fluorescent probe from the kinase's pseudokinase (for Tyk2) or kinase (for JAK1, JAK2, JAK3) domain.

Methodology:

-

Reagents: Recombinant human Tyk2 (JH2 domain), JAK1 (JH1 domain), JAK2 (JH1 domain), and JAK3 (JH1 domain) proteins, fluorescently labeled probe compound, europium cryptate-labeled anti-tag antibody, and the test compound (this compound).

-

Assay Principle: The assay is based on fluorescence resonance energy transfer (FRET) between the europium cryptate-labeled antibody bound to the kinase and the fluorescent probe bound to the kinase domain.

-

Procedure:

-

A constant concentration of the kinase and the fluorescent probe are incubated in a microplate well.

-

This compound is serially diluted and added to the wells.

-

The plate is incubated to allow the binding reaction to reach equilibrium.

-

The HTRF signal is read on a compatible plate reader.

-

-

Data Analysis: The displacement of the fluorescent probe by this compound results in a decrease in the FRET signal. The IC50 value, representing the concentration of this compound that causes 50% inhibition of probe binding, is calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vitro Whole Blood Assay for Functional Selectivity

The functional selectivity of this compound was assessed in human whole blood by measuring the inhibition of cytokine-induced STAT phosphorylation, a key downstream event in JAK signaling.

Methodology:

-

Sample Collection: Fresh human whole blood is collected from healthy donors.

-

Compound Incubation: Aliquots of whole blood are pre-incubated with a range of concentrations of this compound.

-

Cytokine Stimulation:

-

Tyk2/JAK2 activity: Blood is stimulated with IL-12 to induce IFN-γ production, a Tyk2-dependent process.

-

JAK1/JAK3 activity: Blood is stimulated with IL-2 to induce phosphorylation of STAT5 (pSTAT5).

-

JAK2/JAK2 activity: Blood is stimulated with thrombopoietin (TPO) to induce phosphorylation of STAT3 (pSTAT3).

-

-

Endpoint Measurement:

-

For the Tyk2/JAK2 assay, IFN-γ levels in the plasma are measured by ELISA.

-

For JAK1/JAK3 and JAK2/JAK2 assays, red blood cells are lysed, and white blood cells are fixed and permeabilized. The levels of pSTAT5 and pSTAT3 in specific leukocyte populations are quantified by flow cytometry using phospho-specific antibodies.

-

-

Data Analysis: The IC50 values are determined by plotting the percentage of inhibition of cytokine-induced IFN-γ production or STAT phosphorylation against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.[5]

Visualizations

JAK-STAT Signaling Pathway and Inhibition by this compound

Caption: JAK-STAT signaling pathway initiated by cytokine binding and subsequent inhibition of Tyk2 by this compound.

Experimental Workflow for Kinase Selectivity Profiling

Caption: Workflow for determining the kinase selectivity profile of this compound using biochemical and cellular assays.

Conclusion

The data presented in this technical guide demonstrate that this compound is a highly potent and selective inhibitor of Tyk2. Its unique allosteric mechanism of action, targeting the pseudokinase domain, allows it to achieve remarkable selectivity over the other members of the JAK family. This high degree of selectivity, observed in both biochemical and cellular assays, suggests that this compound may offer a more targeted therapeutic approach for the treatment of Tyk2-dependent inflammatory and autoimmune diseases, potentially with a more favorable safety profile compared to less selective JAK inhibitors. Further clinical investigation is warranted to fully elucidate the therapeutic potential of this selective Tyk2 inhibition strategy.

References

- 1. Deucravacitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Selectivity Profile of the Tyrosine Kinase 2 Inhibitor Deucravacitinib Compared with Janus Kinase 1/2/3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Probe DEUCRAVACITINIB | Chemical Probes Portal [chemicalprobes.org]

- 4. Pharmacodynamic Response to Deucravacitinib, an Oral, Selective, Allosteric TYK2 Inhibitor, in a Global, Phase 2, Randomized, Double-Blind, Placebo-Controlled Psoriasis Trial | springermedizin.de [springermedizin.de]

- 5. go.drugbank.com [go.drugbank.com]

The Allosteric Advantage: A Technical Guide to Tyk2-IN-2's Role in the JAK-STAT Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Tyk2-IN-2, a potent and selective allosteric inhibitor of Tyrosine Kinase 2 (Tyk2). By targeting the pseudokinase (JH2) domain, this compound offers a differentiated mechanism of action compared to traditional ATP-competitive kinase inhibitors, leading to a highly selective modulation of the JAK-STAT signaling pathway. This document details the mechanism of action, quantitative biochemical and cellular activity, and relevant experimental methodologies for the characterization of this compound and similar molecules.

Introduction: Targeting Tyk2 in Autoimmune and Inflammatory Diseases

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and Tyk2, are critical intracellular mediators of cytokine and growth factor signaling.[1][2] These kinases are integral to the JAK-STAT signaling cascade, a pivotal pathway in immunity, inflammation, and hematopoiesis.[2] Dysregulation of this pathway is a key driver in the pathophysiology of numerous autoimmune and inflammatory disorders, making JAKs attractive therapeutic targets.[2]

Tyk2, in particular, plays a crucial role in the signaling of key cytokines such as Interleukin-12 (IL-12), Interleukin-23 (IL-23), and Type I Interferons (IFNs).[2] These cytokines are central to the inflammatory processes underlying conditions like psoriasis, inflammatory bowel disease, and systemic lupus erythematosus. Unlike other JAK family members that are also involved in hematopoietic and metabolic pathways, Tyk2's function is more restricted to the immune system, suggesting that its selective inhibition could offer a favorable safety profile.[3]

Traditional JAK inhibitors compete with ATP at the highly conserved catalytic site of the kinase (JH1) domain. This can lead to off-target effects and inhibition of multiple JAK family members.[2] A newer, more selective approach involves the allosteric inhibition of the pseudokinase (JH2) domain, a regulatory domain with greater structural diversity among the JAKs.[2] this compound is a prime example of such a molecule, offering potent and selective inhibition of Tyk2 by binding to its JH2 domain.[4]

Mechanism of Action: Allosteric Inhibition of the Tyk2 Pseudokinase Domain

This compound functions as a potent and selective inhibitor by binding to the pseudokinase (JH2) domain of Tyk2.[4] This allosteric mechanism of action is distinct from ATP-competitive inhibitors that target the active kinase (JH1) domain. The binding of this compound to the JH2 domain locks the kinase in an inactive conformation, thereby preventing its activation and subsequent signal transduction.[2]

This mode of inhibition is believed to be a key determinant of the high selectivity of this compound for Tyk2 over other JAK family members.[4] The unique structural features of the Tyk2 JH2 domain, such as the presence of a small gatekeeper residue (Ala671) and a DPG motif instead of the conserved DFG motif, create a distinct binding pocket that can be selectively targeted.[4] A co-crystal structure of this compound bound to the TYK2 JH2 domain has revealed key hydrogen bond interactions that contribute to its high-affinity binding and selectivity.[4]

By allosterically inhibiting Tyk2, this compound effectively blocks the downstream signaling cascades initiated by cytokines like IL-12, IL-23, and Type I IFNs, which are crucial for the differentiation and function of pathogenic T-cell subsets, such as Th1 and Th17 cells.

References

The Impact of Tyk2-IN-2 on IL-23 and IFNα Cytokine Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective Tyk2 inhibitor, Tyk2-IN-2, and its impact on the pivotal IL-23 and IFNα cytokine signaling pathways. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms to support further research and development in autoimmune and inflammatory diseases.

Core Executive Summary

This compound is a potent and selective inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family. It effectively disrupts the signaling cascades of key pro-inflammatory cytokines, Interleukin-23 (IL-23) and Interferon-alpha (IFNα), by targeting the pseudokinase (JH2) domain of Tyk2. This allosteric inhibition mechanism confers high selectivity for Tyk2 over other JAK family members, minimizing off-target effects. This guide presents the inhibitory activity of this compound, detailed methodologies for assessing its efficacy, and visual representations of its mechanism of action within the IL-23 and IFNα signaling pathways.

Data Presentation: Inhibitory Activity of this compound

The inhibitory potency of this compound has been quantified through various biochemical and cellular assays. The following tables summarize the key IC50 values, demonstrating its efficacy against the Tyk2 JH2 domain and its functional impact on IL-23 and IFNα signaling.

| Target | Assay Type | IC50 Value | Reference |

| Tyk2 JH2 Domain | Biochemical Binding Assay | 7 nM | [1] |

| IL-23 Signaling | Cellular Functional Assay | 0.1 µM | [1] |

| IFNα Signaling | Cellular Functional Assay | 0.05 µM | [1] |

Table 1: Inhibitory Potency of this compound

The selectivity of this compound for Tyk2 over other JAK family members is a critical attribute, suggesting a favorable safety profile. While specific IC50 values for this compound against other JAKs are not publicly available, compounds targeting the Tyk2 pseudokinase domain generally exhibit high selectivity.[2]

| Kinase | Assay Type | IC50 Value | Reference |

| JAK1 | Biochemical Kinase Assay | > 10,000 nM | [2] |

| JAK2 | Biochemical Kinase Assay | > 10,000 nM | [2] |

| JAK3 | Biochemical Kinase Assay | > 10,000 nM | [2] |

Table 2: Selectivity Profile of Tyk2 Pseudokinase Ligands (Representative)

Signaling Pathways and Mechanism of Action

Tyk2 is a crucial intracellular kinase that mediates the signaling of several cytokines, including IL-23 and IFNα. This compound exerts its inhibitory effect by binding to the regulatory pseudokinase (JH2) domain of Tyk2, preventing the conformational changes required for its catalytic activity. This, in turn, blocks the downstream phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.

IL-23 Signaling Pathway

The IL-23 signaling cascade is central to the development and maintenance of Th17 cells, which are key drivers of inflammation in numerous autoimmune diseases. Upon binding of IL-23 to its receptor complex (IL-23R/IL-12Rβ1), Tyk2 and JAK2 are activated, leading to the phosphorylation of STAT3 and, to a lesser extent, STAT4.[3][4] These activated STATs then translocate to the nucleus to induce the transcription of pro-inflammatory genes, including those encoding IL-17. This compound's inhibition of Tyk2 disrupts this entire cascade.

Caption: IL-23 Signaling Pathway and Inhibition by this compound.

IFNα Signaling Pathway

Type I interferons, such as IFNα, are critical for antiviral immunity but are also implicated in the pathogenesis of autoimmune diseases like systemic lupus erythematosus. IFNα binds to its receptor (IFNAR), which is associated with Tyk2 and JAK1.[5] This binding leads to the activation of Tyk2 and JAK1, which then phosphorylate STAT1 and STAT2.[6][7] The phosphorylated STAT1 and STAT2 form a heterodimer, associate with IRF9 to form the ISGF3 complex, and translocate to the nucleus to induce the expression of interferon-stimulated genes (ISGs). This compound's inhibition of Tyk2 effectively curtails this signaling cascade.

Caption: IFNα Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed and robust experimental protocols are essential for the accurate assessment of Tyk2 inhibitors. The following sections provide methodologies for key assays used to characterize the activity of this compound.

Biochemical Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the ability of a test compound to displace a fluorescently labeled tracer from the Tyk2 kinase domain, providing a direct measure of binding affinity.

Materials:

-

Recombinant human Tyk2 enzyme

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer 236

-

Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test compound (this compound) serially diluted in DMSO

-

384-well microplates

Procedure:

-

Prepare a 3X solution of the kinase/antibody mixture in Kinase Buffer A.

-

Prepare a 3X serial dilution of the test compound in Kinase Buffer A with a final DMSO concentration of 3%.

-

Prepare a 3X solution of the Kinase Tracer in Kinase Buffer A.

-

Add 5 µL of the 3X test compound solution to the appropriate wells of a 384-well plate.

-

Add 5 µL of the 3X kinase/antibody mixture to all wells.

-

Add 5 µL of the 3X Kinase Tracer solution to all wells to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a fluorescence plate reader capable of measuring fluorescence resonance energy transfer (FRET) between the Europium donor and the Alexa Fluor® 647 acceptor.

-

Calculate the emission ratio (665 nm / 615 nm) and plot the data against the log of the inhibitor concentration to determine the IC50 value.

Cellular STAT Phosphorylation Assay (Western Blot)

This assay determines the ability of this compound to inhibit the phosphorylation of STAT proteins downstream of cytokine stimulation in a cellular context.

Materials:

-

Human cell line expressing the relevant cytokine receptors (e.g., Kit225 T cells for IL-23, U937 monocytes for IFNα)

-

Recombinant human IL-23 or IFNα

-

This compound serially diluted in DMSO

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against phospho-STAT3 (Tyr705) for IL-23, phospho-STAT1 (Tyr701) for IFNα, and total STAT proteins

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE gels and Western blotting apparatus

Procedure:

-

Seed cells in a multi-well plate and culture overnight.

-

Pre-treat the cells with serially diluted this compound or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with the appropriate cytokine (IL-23 or IFNα) for 15-30 minutes at 37°C.

-

Wash the cells with cold PBS and lyse them on ice with cell lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody against the phosphorylated STAT protein overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against the total STAT protein to confirm equal loading.

-

Quantify the band intensities to determine the percentage of inhibition of STAT phosphorylation at different concentrations of this compound and calculate the IC50 value.

Luciferase Reporter Assay for Cytokine Signaling

This assay measures the transcriptional activity of STAT proteins by using a reporter gene (luciferase) under the control of a STAT-responsive promoter element.

Materials:

-

HEK293 cells or another suitable cell line

-

Luciferase reporter plasmid containing a STAT-responsive element (e.g., ISRE for IFNα, SIE for IL-23)

-

Expression plasmids for the relevant cytokine receptors (if not endogenously expressed)

-

Transfection reagent

-

Recombinant human IL-23 or IFNα

-

This compound serially diluted in DMSO

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Co-transfect the cells with the luciferase reporter plasmid and receptor expression plasmids (if necessary) in a multi-well plate.

-

After 24 hours, pre-treat the cells with serially diluted this compound or vehicle (DMSO) for 1-2 hours.

-

Stimulate the cells with the appropriate cytokine (IL-23 or IFNα) for 6-8 hours.

-

Lyse the cells and measure the firefly and Renilla (for normalization) luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold induction of luciferase activity relative to the unstimulated control.

-

Plot the percentage of inhibition of cytokine-induced luciferase activity against the log of the inhibitor concentration to determine the IC50 value.

Caption: General Experimental Workflow for Characterizing this compound.

Conclusion

This compound represents a promising therapeutic agent due to its potent and selective inhibition of Tyk2, a key mediator of IL-23 and IFNα signaling. The data and experimental protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of Tyk2 inhibition in a range of immune-mediated diseases. The high selectivity of this compound for the Tyk2 pseudokinase domain offers a potential advantage over less selective pan-JAK inhibitors, warranting continued investigation and development.

References

- 1. Luciferase reporter assays to monitor interferon signaling modulation by SARS-CoV-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. med.emory.edu [med.emory.edu]

- 6. Luciferase Reporter Assay for Determining the Signaling Activity of Interferons | Springer Nature Experiments [experiments.springernature.com]

- 7. assaygenie.com [assaygenie.com]

In Vitro Evaluation of Tyk2-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in vitro evaluation of Tyk2-IN-2, a potent and selective allosteric inhibitor of Tyrosine Kinase 2 (Tyk2). This compound, also identified as Compound 18 in its initial disclosure, targets the pseudokinase (JH2) domain of Tyk2, offering a promising mechanism for the treatment of autoimmune and inflammatory diseases. This document outlines the quantitative inhibitory profile of this compound, details the experimental protocols for its characterization, and visualizes the relevant biological pathways and experimental workflows.

Core Data Presentation

The in vitro activity of this compound has been characterized through a series of biochemical and cellular assays. The following table summarizes the key quantitative data, highlighting its potency against the Tyk2 JH2 domain and its functional effects on cytokine signaling pathways.

| Target/Assay | IC50 | Assay Type |

| Tyk2 JH2 | 7 nM | Biochemical Binding Assay |

| IL-23 Signaling | 0.1 µM | Cellular Reporter Assay |

| IFNα Signaling | 0.05 µM | Cellular Reporter Assay |

| PDE4 | 62 nM | Biochemical Assay |

| Data sourced from MedchemExpress.[1] |

Tyk2 Signaling Pathway

Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family and plays a crucial role in signal transduction for several key cytokines implicated in the immune response.[2][3] Upon cytokine binding to their respective receptors, Tyk2, in concert with other JAK family members, becomes activated and phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs then translocate to the nucleus to regulate the transcription of target genes. Tyk2 is essential for the signaling of Type I interferons (IFNα/β), IL-12, and IL-23.[2][3]

Caption: Tyk2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound, based on the procedures described in the original research publication by Moslin et al. (2017).

Tyk2 JH2 Domain Binding Assay

This biochemical assay quantifies the binding affinity of this compound to the isolated pseudokinase (JH2) domain of Tyk2.

-

Reagents and Materials:

-

Recombinant human Tyk2 JH2 domain protein.

-

Fluorescently labeled tracer ligand with known affinity for the Tyk2 JH2 domain.

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

This compound, serially diluted in DMSO.

-

384-well microplates.

-

Plate reader capable of measuring fluorescence resonance energy transfer (FRET).

-

-

Procedure:

-

Prepare a solution of the Tyk2 JH2 protein and the fluorescent tracer in the assay buffer.

-

Dispense the protein-tracer solution into the wells of a 384-well microplate.

-

Add serially diluted this compound or DMSO (vehicle control) to the wells.

-

Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow binding to reach equilibrium.

-

Measure the FRET signal using a plate reader. The displacement of the fluorescent tracer by the inhibitor results in a decrease in the FRET signal.

-

Calculate the IC50 value by fitting the dose-response curve using a non-linear regression model.

-

IL-23 and IFNα Cellular Reporter Assays

These cellular assays determine the functional potency of this compound in inhibiting Tyk2-mediated signaling downstream of cytokine stimulation.

-

Cell Line:

-

A human cell line engineered to express the respective cytokine receptors and a reporter gene (e.g., luciferase) under the control of a STAT-responsive promoter.

-

-

Reagents and Materials:

-

The engineered reporter cell line.

-

Cell culture medium and supplements.

-

Recombinant human IL-23 or IFNα.

-

This compound, serially diluted in DMSO.

-

96-well or 384-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

-

-

Procedure:

-

Seed the reporter cells in a 96-well or 384-well plate and culture overnight.

-

Pre-treat the cells with serially diluted this compound or DMSO for a specified duration (e.g., 1-2 hours).

-

Stimulate the cells with a pre-determined optimal concentration of either IL-23 or IFNα.

-

Incubate the cells for a further period (e.g., 6-24 hours) to allow for reporter gene expression.

-

Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

PDE4 Biochemical Assay

This assay is performed to assess the off-target activity of this compound against phosphodiesterase 4 (PDE4).

-

Reagents and Materials:

-

Recombinant human PDE4 enzyme.

-

cAMP substrate.

-

Assay buffer.

-

This compound, serially diluted in DMSO.

-

A detection system to measure the product of the enzymatic reaction (e.g., AMP), which may involve a secondary enzyme and a fluorescent or luminescent readout.

-

Microplates and a compatible plate reader.

-

-

Procedure:

-

Add the PDE4 enzyme and serially diluted this compound or DMSO to the wells of a microplate.

-

Initiate the reaction by adding the cAMP substrate.

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a set time.

-

Stop the reaction and add the detection reagents.

-

Measure the signal (e.g., fluorescence or luminescence), which is proportional to the amount of cAMP hydrolyzed.

-

Calculate the IC50 value from the dose-response curve.

-

Experimental Workflow

The in vitro evaluation of this compound follows a logical progression from initial biochemical characterization to functional cellular assays.

Caption: In vitro evaluation workflow for this compound.

References

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 3. Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling - PMC [pmc.ncbi.nlm.nih.gov]

Target Validation of Selective Tyk2 Inhibition in Inflammation Models: A Technical Guide

Introduction

Tyrosine kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of intracellular non-receptor tyrosine kinases. It plays a crucial role in transducing signals for a specific set of cytokines that are pivotal in immune regulation and inflammation, including interleukin-12 (IL-12), interleukin-23 (IL-23), and type I interferons (IFNs).[1][2] Dysregulated Tyk2 signaling is a significant factor in the pathophysiology of numerous chronic inflammatory and autoimmune diseases, such as psoriasis, psoriatic arthritis, systemic lupus erythematosus (SLE), and inflammatory bowel disease.[1][3] Genetic studies have shown that loss-of-function variants in the TYK2 gene are protective against several autoimmune conditions, highlighting Tyk2 as a compelling therapeutic target.[1]

This technical guide provides an in-depth overview of the target validation of selective Tyk2 inhibitors in various inflammation models. While the user specified "Tyk2-IN-2," this does not appear to be a publicly recognized designation for a specific inhibitor. Therefore, this document will use the well-characterized, potent, and selective allosteric Tyk2 inhibitor, Deucravacitinib (BMS-986165) , as a primary example to illustrate the principles and methodologies of Tyk2 target validation. Deucravacitinib uniquely binds to the regulatory pseudokinase (JH2) domain of Tyk2, leading to high selectivity over other JAK family members (JAK1, JAK2, and JAK3).[4][5]

The Role of Tyk2 in Inflammatory Signaling

Tyk2 functions by associating with the intracellular domains of cytokine receptors. Upon cytokine binding, Tyk2 and its partner JAKs (JAK1 or JAK2) are activated, leading to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins. These activated STATs then translocate to the nucleus to modulate the expression of genes involved in immune cell differentiation, activation, and survival.[1] The key signaling pathways mediated by Tyk2 in the context of inflammation include:

-

IL-23/Th17 Pathway: The IL-23 receptor signals through a Tyk2/JAK2 heterodimer, primarily activating STAT3. This pathway is critical for the expansion and maintenance of pathogenic T helper 17 (Th17) cells, which are major drivers of inflammation in diseases like psoriasis.[3][6]

-

IL-12/Th1 Pathway: The IL-12 receptor also utilizes a Tyk2/JAK2 pair, leading to the activation of STAT4. This pathway promotes the differentiation of naive CD4+ T cells into T helper 1 (Th1) cells, which produce pro-inflammatory cytokines like IFN-γ.[2][3]

-

Type I IFN Pathway: Type I IFN receptors (IFNARs) signal through a Tyk2/JAK1 heterodimer, activating STAT1 and STAT2. This pathway is implicated in the pathogenesis of diseases like SLE.[2][7]

By selectively inhibiting Tyk2, it is possible to attenuate these pro-inflammatory signaling cascades while sparing other cytokine pathways mediated by different JAK combinations, potentially leading to a more favorable safety profile compared to pan-JAK inhibitors.[1][4]

Figure 1: Tyk2-Mediated Signaling Pathways.

Data Presentation: In Vitro Profile of a Selective Tyk2 Inhibitor

The initial validation of a Tyk2 inhibitor involves comprehensive in vitro characterization to determine its potency, selectivity, and mechanism of action. Deucravacitinib serves as an exemplar for these studies.

Table 1: Kinase Selectivity Profile of Deucravacitinib

| Kinase | Assay Type | IC50 (nM) | Selectivity Fold vs. Tyk2 | Reference |

| Tyk2 | Cell-based | - | - | [6] |

| JAK1 | Cell-based | >10,000 | >100x | [6] |

| JAK2 | Cell-based | >10,000 | >2000x | [6] |

| JAK3 | Cell-based | >10,000 | >100x | [6] |

Note: IC50 values represent the concentration of the inhibitor required to inhibit 50% of the kinase activity. Higher values indicate lower potency. Data for Deucravacitinib often emphasizes its high selectivity in cellular assays over biochemical assays, which is more physiologically relevant.[4]

Table 2: Cellular Activity of a Brain-Penetrant Tyk2 Inhibitor (Compound A)

| Cell Type | Stimulation | Measured Endpoint | IC50 (nM) | Reference |

| iAstrocytes | IFNα | pY1054 Tyk2 | 5.1 | [8][9] |

| iAstrocytes | IFNα | pSTAT5 | 6.4 | [8][9] |

| iAstrocytes | IFNα | pSTAT3 | 8.0 | [8][9] |

| iMicroglia | IFNα | pSTAT5 | 2.9 | [8][9] |

Note: This data is for a brain-penetrant Tyk2 inhibitor, demonstrating the ability to measure target engagement and downstream signaling inhibition in relevant CNS cell types.[8][9]

Experimental Protocols

Detailed and robust experimental protocols are essential for the successful validation of a Tyk2 inhibitor.

Biochemical Kinase Assay

Objective: To determine the direct inhibitory activity of a compound on purified Tyk2 enzyme and other JAK family kinases.

Methodology:

-

Enzyme and Substrate: Use purified, recombinant human Tyk2, JAK1, JAK2, and JAK3 enzymes. A generic tyrosine kinase substrate peptide, such as IRS-1tide, is commonly used.[10][11]

-

Reaction: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and varying concentrations of the test compound. The reaction is typically run at 30°C for a specified time under initial velocity conditions.[10]

-

Detection: The amount of ADP produced, which is directly proportional to kinase activity, is measured. The Transcreener® ADP² Kinase Assay is a common method that uses a far-red fluorescent readout.[10]

-

Data Analysis: IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Phospho-STAT (pSTAT) Inhibition Assay

Objective: To measure the functional inhibition of Tyk2-dependent signaling pathways in a cellular context.

Methodology:

-

Cell Lines: Use human cell lines that endogenously express the relevant cytokine receptors and signaling components. For example, TF-1 cells for IL-6/gp130 signaling (JAK1/Tyk2) or human peripheral blood mononuclear cells (PBMCs) for IL-12, IL-23, and IFN-α stimulation.[12][13]

-

Protocol:

-

Plate the cells and starve them of serum for several hours.

-

Pre-incubate the cells with a serial dilution of the Tyk2 inhibitor (e.g., for 1 hour).

-

Stimulate the cells with a specific cytokine (e.g., IL-12, IL-23, or IFN-α) for a short period (e.g., 20-30 minutes) to induce STAT phosphorylation.

-

Lyse the cells to release intracellular proteins.

-

Measure the levels of a specific phosphorylated STAT (e.g., pSTAT4 for IL-12, pSTAT3 for IL-23, pSTAT1 for IFN-α) using methods like AlphaLISA, Western Blot, or flow cytometry.[8][13]

-

-

Data Analysis: Normalize the pSTAT signal to unstimulated and vehicle-treated controls. Calculate IC50 values from the dose-response curves.

In Vivo Models of Inflammation

Objective: To evaluate the therapeutic efficacy of the Tyk2 inhibitor in animal models that recapitulate aspects of human inflammatory diseases.

a) Imiquimod (IMQ)-Induced Psoriasis-like Skin Inflammation Model:

-

Animal Strain: BALB/c or C57BL/6 mice.

-

Protocol:

-

Apply a daily topical dose of imiquimod cream (e.g., 62.5 mg) to the shaved back and/or ear of the mice for 5-7 consecutive days to induce a psoriasis-like phenotype.

-

Administer the Tyk2 inhibitor via a relevant route (e.g., oral gavage or intraperitoneal injection) daily, starting from the first day of IMQ application.

-

Monitor disease progression daily by scoring erythema, scaling, and skin thickness (Psoriasis Area and Severity Index - PASI).

-

At the end of the study, collect skin and spleen tissue for histological analysis (e.g., H&E staining for epidermal thickness) and measurement of inflammatory cytokine mRNA levels (e.g., IL-17, IL-22) by qPCR.[3][14]

-

b) Experimental Autoimmune Encephalomyelitis (EAE) Model:

-

Animal Strain: C57BL/6 mice are commonly used.

-

Protocol:

-